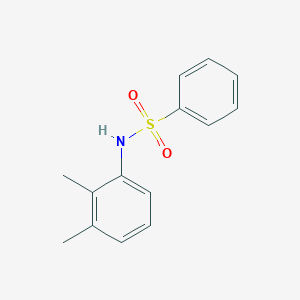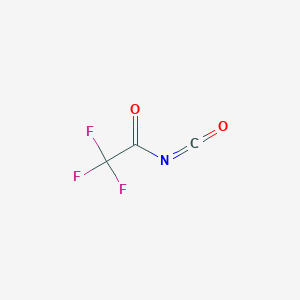
N-(3,5-dichlorophenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-hydroxybenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the phenylacetic acid class of NSAIDs and is available in various formulations, including tablets, capsules, and topical gels. Diclofenac is a widely studied compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Wirkmechanismus
Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, N-(3,5-dichlorophenyl)-2-hydroxybenzamide reduces the production of prostaglandins and thus reduces inflammation and pain. Diclofenac has also been shown to have antioxidant properties and may exert its effects through this mechanism as well.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have antioxidant properties. Diclofenac has also been shown to have effects on the cardiovascular system, including the potential to reduce the risk of heart attack and stroke. Additionally, N-(3,5-dichlorophenyl)-2-hydroxybenzamide has been shown to have effects on the gastrointestinal system, including the potential to cause gastrointestinal bleeding and ulcers.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages and limitations for use in lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain. Its potential antioxidant properties also make it useful for studying oxidative stress and related diseases. However, N-(3,5-dichlorophenyl)-2-hydroxybenzamide has limitations, including its potential to cause gastrointestinal bleeding and ulcers, which can limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dichlorophenyl)-2-hydroxybenzamide. One area of interest is the potential use of N-(3,5-dichlorophenyl)-2-hydroxybenzamide in the treatment of cancer. Studies have shown that N-(3,5-dichlorophenyl)-2-hydroxybenzamide may have anti-cancer properties, and further research is needed to explore this potential use. Another area of interest is the potential use of N-(3,5-dichlorophenyl)-2-hydroxybenzamide in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that N-(3,5-dichlorophenyl)-2-hydroxybenzamide may have neuroprotective properties, and further research is needed to explore this potential use. Additionally, further research is needed to explore the potential cardiovascular and gastrointestinal effects of N-(3,5-dichlorophenyl)-2-hydroxybenzamide, as well as its potential use in other disease models.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-2-hydroxybenzamide involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 3,5-dichloroaniline to form N-(3,5-dichlorophenyl)-2-hydroxybenzamide. The reaction proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Diclofenac is also known to have antioxidant properties and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
78154-58-2 |
|---|---|
Produktname |
N-(3,5-dichlorophenyl)-2-hydroxybenzamide |
Molekularformel |
C13H9Cl2NO2 |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-13(18)11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
InChI-Schlüssel |
DEGBTUMOZWTMIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)










![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

